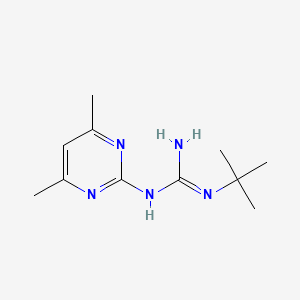
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds. This compound has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction is carried out under controlled conditions, often using coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the guanidine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential therapeutic properties, including as an antagonist for certain receptors.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine (DTBMP): Known for its steric hindrance and non-nucleophilic properties.
4,4′-Di-tert-butyl-1,1′-biphenyl: Used in various chemical applications.
Uniqueness
2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structure, which combines the properties of guanidines with the steric effects of tert-butyl and dimethylpyrimidinyl groups
Eigenschaften
CAS-Nummer |
6188-01-8 |
|---|---|
Molekularformel |
C11H19N5 |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
2-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C11H19N5/c1-7-6-8(2)14-10(13-7)15-9(12)16-11(3,4)5/h6H,1-5H3,(H3,12,13,14,15,16) |
InChI-Schlüssel |
SZYUSDJRPOCATG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NC(C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















